molecular formula C12H25B B1383035 1-Bromododecane-12,12,12-d3 CAS No. 204259-68-7

1-Bromododecane-12,12,12-d3

Cat. No.: B1383035
CAS No.: 204259-68-7
M. Wt: 252.25 g/mol
InChI Key: PBLNBZIONSLZBU-FIBGUPNXSA-N
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Description

1-Bromododecane-12,12,12-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CH2)10CH2Br . It is commonly used in various scientific research applications due to its unique properties.

Scientific Research Applications

1-Bromododecane-12,12,12-d3 is widely used in scientific research due to its deuterated nature. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of other deuterated compounds.

    Biology: Employed in studies involving lipid metabolism and membrane dynamics.

    Medicine: Utilized in the development of deuterated drugs for improved pharmacokinetics.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

1-Bromododecane-12,12,12-d3 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Bromododecane-12,12,12-d3 plays a significant role in biochemical reactions due to its ability to act as a long-chain alkylating agent. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through alkylation reactions. For instance, it can modify the side chains of amino acids in proteins, thereby altering their structure and function. Additionally, this compound can interact with nucleophilic sites in enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can disrupt normal cellular functions, leading to changes in cell signaling and metabolic pathways. For example, the alkylation of membrane proteins can affect cell signaling by altering receptor function or signal transduction pathways. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This alkylation process can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, the modification of active sites in enzymes can inhibit their catalytic activity, while the alkylation of regulatory proteins can alter their function and downstream effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites, potentially disrupting normal cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. This distribution can affect its localization and accumulation within specific tissues, influencing its overall activity and function .

Subcellular Localization

This compound is primarily localized in lipid-rich compartments within cells, such as the endoplasmic reticulum and lipid droplets. This subcellular localization is influenced by its lipophilic nature and any targeting signals or post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with specific biomolecules or participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromododecane-12,12,12-d3 can be synthesized through the bromination of dodecane-12,12,12-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromododecane-12,12,12-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromododecane
  • 1-Bromodecane-10,10,10-d3
  • 1-Bromohexadecane-16,16,16-d3

Uniqueness

1-Bromododecane-12,12,12-d3 is unique due to the presence of deuterium atoms at the terminal position. This isotopic labeling provides distinct advantages in research applications, such as enhanced stability and traceability in metabolic studies .

Properties

IUPAC Name

12-bromo-1,1,1-trideuteriododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNBZIONSLZBU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308798
Record name Dodecane-1,1,1-d3, 12-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204259-68-7
Record name Dodecane-1,1,1-d3, 12-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204259-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane-1,1,1-d3, 12-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
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Synthesis routes and methods II

Procedure details

After the reaction is completed, the reaction mixture contains a solution comprised of the 1-alkylimidazole and inorganic materials dissolved in the non-reactive aromatic solvent. The dissolved inorganic materials are unreacted base and inorganic salts which would be expected to form in the alkylation reaction. In addition, substantial amounts of insoluble unreacted base and inorganic salt are dispersed in the solution. For example, if imidazole is alkylated with 1-bromobutane in the presence of potassium hydroxide in toluene, the product mixture would contain a 1-butylimidazole-toluene solution in which are dissolved small amounts of potassium bromide and unreacted potassium hydroxide and undissolved potassium bromide and potassium hydroxide dispersed in the 1-butylimidazole-toluene solution. The solid inorganic material can be separated from the toluene solution by any means known to those skilled in the art such as by filtration. Inorganic material as defined above dissolved in the toluene solution can be removed by any means known to those skilled art such as by washing the organic phase with aqueous brine solutions. The imidazole product may be isolated from the solvent or may remain dissolved therein. The product imidazole can be isolated by any means known to those skilled in the art such as by distillation of the solvent. In a preferred embodiment of the present invention, about 1.5 moles of 2-methylimidazole and about 1.9 moles of potassium hydroxide powder are mixed with about 536 mL of toluene and heated to about 60° C. for 30 minutes with stirring. The temperature is then raised to 90° C. and about 1.36 moles of 1-bromododecane are added over 60 minutes. After the addition is complete, the reaction mixture is then maintained at 90° C. until the 1-bromododecane is no longer observable by GC analysis of the reaction mixture. The reaction mixture is then cooled and the organic phase and inorganic phases separated by filtration. The organic phase is washed with four 500 mL portions of brine and the toluene is removed at 40° C. under vacuum leaving a 99 mole % yield of N-dodecyl-2-methylimidazole relative to 1-bromododecane.
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